1-Butyl-6-methylpiperazin-2-one
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Overview
Description
Preparation Methods
The synthesis of piperazinone derivatives, including Piperazinone, 1-butyl-6-methyl- (9CI), often involves the cyclization of amine and ester group intermediates . One common method includes the intramolecular cyclization of 1,2-diamine derivatives with sulfonium salts . Industrial production methods may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Piperazinone, 1-butyl-6-methyl- (9CI) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonium salts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Piperazinone, 1-butyl-6-methyl- (9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperazinone, 1-butyl-6-methyl- (9CI) involves its interaction with specific molecular targets and pathways. As a piperazine derivative, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Piperazinone, 1-butyl-6-methyl- (9CI) can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic drug.
What sets Piperazinone, 1-butyl-6-methyl- (9CI) apart is its unique structural features and specific applications in various fields, making it a versatile and valuable compound in scientific research and industry.
Properties
CAS No. |
59702-19-1 |
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Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-butyl-6-methylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-4-5-11-8(2)6-10-7-9(11)12/h8,10H,3-7H2,1-2H3 |
InChI Key |
DSOPHYCMGBGOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(CNCC1=O)C |
Origin of Product |
United States |
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